
Oritinib Mesylate: A Comparative Analysis of
Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oritinib mesylate
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For Researchers, Scientists, and Drug Development Professionals

Oritinib mesylate (also known as SH-1028) is a third-generation, irreversible epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that

confer resistance to previous generations of EGFR inhibitors, particularly the T790M mutation

in non-small cell lung cancer (NSCLC).[1][2] While highly selective for mutant forms of EGFR, a

comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting

potential off-target effects and identifying opportunities for therapeutic expansion. This guide

provides a comparative analysis of Oritinib mesylate's kinase selectivity profile, supported by

available experimental data.

On-Target and Off-Target Kinase Inhibition Profile
Oritinib demonstrates potent and selective inhibition of various EGFR mutants while showing

significantly less activity against wild-type (WT) EGFR.[1][2] Its primary mechanism of action

involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site

of EGFR.[2]

To investigate its broader kinase selectivity, Oritinib (SH-1028) was screened against a panel of

371 human kinases. The results indicated minimal off-target activity, with only a few additional

kinases showing significant inhibition.[1]
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Oritinib mesylate against its primary EGFR targets and key off-target kinases identified in

preclinical studies. For comparison, data for Osimertinib, another third-generation EGFR

inhibitor, is included where available.[1]
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Kinase Target
Oritinib (SH-1028)
IC50 (nM)

Osimertinib IC50
(nM)

Notes

Primary EGFR

Targets

EGFR WT 18 30
Higher selectivity for

mutant over wild-type.

EGFR L858R 0.7 1
Potent inhibition of

activating mutation.

EGFR d746–750 1.4 0.93
Potent inhibition of

activating mutation.

EGFR L861Q 4 4
Potent inhibition of

activating mutation.

EGFR L858R/T790M 0.1 0.1

High potency against

the key resistance

mutation.

EGFR d746–

750/T790M
0.89 0.9

High potency against

the key resistance

mutation.

Identified Off-Target

Kinases

ACK1

Moderate Potency

(>60% inhibition @

1µM)

Not Available

ALK

Moderate Potency

(>60% inhibition @

1µM)

Not Available

BLK

Moderate Potency

(>60% inhibition @

1µM)

Not Available

ErbB2 (HER2) Moderate Potency

(>60% inhibition @

Not Available
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1µM)

ErbB4 (HER4)

Moderate Potency

(>60% inhibition @

1µM)

Not Available

MNK2

Moderate Potency

(>60% inhibition @

1µM)

Not Available

IGF1R Weak Inhibition Not Available

IR Weak Inhibition Not Available

Signaling Pathway and Experimental Workflow
To visually represent the context of Oritinib's action and the methodology for determining its

selectivity, the following diagrams are provided.
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Figure 1. Simplified EGFR Signaling Pathway and the Point of Inhibition by Oritinib Mesylate.
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Figure 2. General Experimental Workflow for Determining Kinase Selectivity Profile.

Experimental Protocols
The cross-reactivity data for Oritinib mesylate was primarily generated using a commercial

biochemical kinase panel.[1] The following is a generalized protocol representative of such an

assay.

Objective: To determine the inhibitory activity of Oritinib mesylate against a broad range of

human protein kinases.
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Materials:

Oritinib mesylate (SH-1028)

A panel of purified human kinases (e.g., Eurofins KinaseProfiler™ panel)

Appropriate kinase-specific substrates

Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled depending on the

detection method

Assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors)

96- or 384-well assay plates

Detection reagents (e.g., scintillation fluid, fluorescence-labeled antibodies)

Plate reader (e.g., scintillation counter, fluorescence/luminescence reader)

Procedure:

Compound Preparation: A stock solution of Oritinib mesylate is prepared in a suitable

solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

Assay Reaction Setup: The kinase, its specific substrate, and the test compound (Oritinib
mesylate) are combined in the wells of the assay plate containing the appropriate assay

buffer.

Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The

concentration of ATP is typically kept at or near the Michaelis constant (Km) for each specific

kinase to ensure accurate determination of competitive inhibition.

Incubation: The reaction mixture is incubated for a defined period at a controlled temperature

(e.g., room temperature or 30°C) to allow for substrate phosphorylation.

Termination of Reaction: The reaction is stopped, often by the addition of a stop solution

(e.g., a high concentration of EDTA to chelate Mg²⁺ ions necessary for kinase activity).
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Detection of Kinase Activity: The level of substrate phosphorylation is quantified. The method

of detection depends on the assay format:

Radiometric Assay: The radio-labeled phosphate from [γ-³³P]ATP that is incorporated into

the substrate is measured using a scintillation counter.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method

involves a europium-labeled antibody that recognizes the phosphorylated substrate and

an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate.

Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

Luminescence-based Assay: These assays measure the amount of ATP remaining in the

well after the kinase reaction. Lower kinase activity results in more remaining ATP and a

stronger luminescent signal.

Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control

(e.g., DMSO). The IC50 values are then calculated by fitting the concentration-response data

to a sigmoidal dose-response curve.

This comprehensive approach allows for the systematic evaluation of a compound's potency

and selectivity across the human kinome, providing valuable insights for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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